molecular formula C17H34N2Sn B2884499 1-Ethyl-4-(tributylstannyl)-1H-imidazole CAS No. 1445970-73-9

1-Ethyl-4-(tributylstannyl)-1H-imidazole

Cat. No.: B2884499
CAS No.: 1445970-73-9
M. Wt: 385.183
InChI Key: QXQGLXAGUVEMAU-UHFFFAOYSA-N
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Description

1-Ethyl-4-(tributylstannyl)-1H-imidazole is an organotin compound with the molecular formula C17H34N2Sn and a molecular weight of 385.183. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-(tributylstannyl)-1H-imidazole can be synthesized through the reaction of 1-ethylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.

Industrial Production Methods

Industrial production of organotin compounds like tributyl-(1-ethylimidazol-4-yl)stannane often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Stille and Negishi reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like halides and bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands are essential for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between an aryl or vinyl halide and the organotin compound .

Scientific Research Applications

1-Ethyl-4-(tributylstannyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.

Mechanism of Action

The mechanism by which tributyl-(1-ethylimidazol-4-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In cross-coupling reactions, the tin atom forms a bond with the palladium catalyst, facilitating the transfer of the organic group to the substrate . The imidazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(tributylstannyl)imidazole: Similar structure with a methyl group instead of an ethyl group.

    Tributylpropynylstannane: Contains a propynyl group instead of an imidazole ring.

Uniqueness

1-Ethyl-4-(tributylstannyl)-1H-imidazole is unique due to the presence of the 1-ethylimidazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective.

Properties

IUPAC Name

tributyl-(1-ethylimidazol-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQGLXAGUVEMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445970-73-9
Record name 1-ethyl-4-(tributylstannyl)-1H-imidazole
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